molecular formula C25H22ClN3O3S B2812766 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine CAS No. 670271-23-5

6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine

Cat. No. B2812766
CAS RN: 670271-23-5
M. Wt: 479.98
InChI Key: RNYJUBBOAULLIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine is a useful research compound. Its molecular formula is C25H22ClN3O3S and its molecular weight is 479.98. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal Activity

Research has indicated that certain pyridine derivatives exhibit significant insecticidal activity. For instance, a study by Bakhite et al. (2014) focused on the synthesis and toxicity of pyridine derivatives against the cowpea aphid, demonstrating that these compounds can serve as effective insecticides, with some showing activity levels surpassing those of established insecticides like acetamiprid. This suggests that thieno[2,3-b]pyridine derivatives, through structural modifications, could be tailored for use in agricultural pest control strategies Bakhite et al., 2014.

Antimicrobial Activities

The synthesis and evaluation of antimicrobial activities of pyridine and triazole derivatives have been explored, revealing that certain compounds within this class possess moderate to strong antibacterial and antifungal properties. For example, Bektaş et al. (2007) synthesized 1,2,4-triazole derivatives and found some to exhibit good antimicrobial activities against a range of microorganisms. This points towards the potential of thieno[2,3-b]pyridine derivatives in the development of new antimicrobial agents Bektaş et al., 2007.

Kinetics and Mechanisms of Reactions

The kinetics and mechanisms of reactions involving pyridine derivatives have been studied, providing insights into how these compounds interact with various amines. Research by Castro et al. (2001) into the reactions of thionocarbonates with alicyclic amines highlights the complex reaction pathways and mechanisms that can occur. Understanding these kinetics and mechanisms is crucial for designing reactions in pharmaceutical synthesis and material science Castro et al., 2001.

Synthesis of Heterocyclic Compounds

The multi-component condensation reactions involving thieno[2,3-b]pyridine derivatives have been utilized to synthesize a variety of heterocyclic compounds. Studies like those conducted by Dyachenko (2014) have shown how these reactions can lead to the formation of complex structures with potential applications in drug development and organic materials Dyachenko, 2014.

properties

IUPAC Name

[3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3S/c1-31-18-8-4-15(5-9-18)19-14-20(16-2-6-17(26)7-3-16)28-24-21(19)22(27)23(33-24)25(30)29-10-12-32-13-11-29/h2-9,14H,10-13,27H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYJUBBOAULLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N4CCOCC4)N)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.